Cas no 90689-60-4 (11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-)
![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo- structure](https://pt.kuujia.com/scimg/cas/90689-60-4x500.png)
90689-60-4 structure
Nome do Produto:11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-
11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo- Propriedades químicas e físicas
Nomes e Identificadores
-
- 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-
- NS00134220
- Physodalic acid
- 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-
- DTXSID60238241
- CCRIS 5525
- CHEBI:144189
- 90689-60-4
- U4E5QA3SQ2
- 9-[(Acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-7-carboxylic acid
- InChI=1/C20H16O10/c1-7-4-12(23)10(5-21)17-13(7)20(27)30-18-11(6-28-9(3)22)15(24)14(19(25)26)8(2)16(18)29-17/h4-5,23-24H,6H2,1-3H3,(H,25,26
-
- Inchi: InChI=1S/C20H16O10/c1-7-4-12(23)10(5-21)17-13(7)20(27)30-18-11(6-28-9(3)22)15(24)14(19(25)26)8(2)16(18)29-17/h4-5,23-24H,6H2,1-3H3,(H,25,26)
- Chave InChI: SKXNIRUDASOCCN-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C)O)C(=O)O)C)C=O)O
Propriedades Computadas
- Massa Exacta: 416.074347
- Massa monoisotópica: 416.074347
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 5
- Complexidade: 708
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.7
- Superfície polar topológica: 157
Propriedades Experimentais
- Densidade: 1.548
- Ponto de ebulição: 684°C at 760 mmHg
- Ponto de Flash: 244.9°C
- Índice de Refracção: 1.668
11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo- Literatura Relacionada
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
90689-60-4 (11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylicacid, 9-[(acetyloxy)methyl]-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-) Produtos relacionados
- 569-31-3(Meconin)
- 7299-11-8(psoromic acid)
- 2229375-64-6(3-(trifluoromethyl)sulfanylbenzene-1-carbothioamide)
- 1251561-50-8(2,6-difluoro-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide)
- 1803600-46-5(1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide)
- 898773-69-8(2,5-Dichloro-2'-piperidinomethyl benzophenone)
- 1604290-42-7((3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide)
- 2700-47-2(6-Methoxy-2-propionaphftone)
- 31644-53-8(2-(pyrrolidin-1-ylsulfonyl)ethanamine)
- 2172473-31-1(2-1-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel
